4-(Allyloxy)-butanal

Description

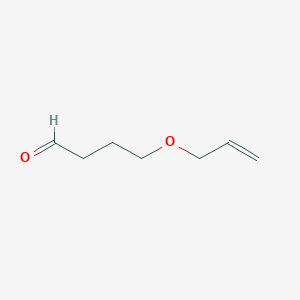

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOBEXBNRNHSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Allyloxy Butanal and Its Precursors

Direct Synthetic Routes to 4-(Allyloxy)-butanal

Direct synthetic strategies offer an efficient means to construct this compound by forming the essential carbon framework and incorporating the necessary functional groups in a highly convergent manner. These methods often involve the functionalization of butyraldehyde (B50154) derivatives or specialized variations of oxo synthesis.

Functionalization of Butyraldehyde Derivatives

A primary approach to the synthesis of this compound involves the use of butyraldehyde derivatives as starting materials. These methods focus on introducing the allyloxy group onto a four-carbon aldehyde backbone.

Another approach involves the acid-catalyzed reaction of alcohols. scribd.com However, this method can be complicated by side reactions, such as dehydration, particularly with primary alcohols. scribd.com The continuous etherification process, while effective for some ethers, requires careful control of reaction conditions to prevent the formation of byproducts. scribd.com

Table 1: Comparison of Ethereal Linkage Formation Strategies

| Method | Reagents | General Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Alkoxide/Phenoxide, Allyl Halide | Base (e.g., K₂CO₃, NaOH) | High yield, versatile | Requires a hydroxy precursor, potential for elimination side reactions |

| Acid-Catalyzed Dehydration | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Uses readily available alcohols | Prone to side reactions (e.g., alkene formation), may not be suitable for complex molecules |

The direct allylation of a hydroxy-substituted aldehyde, such as 4-hydroxybutanal, presents a more direct route. This can be achieved using dual-catalytic systems. For example, the combination of an iridium complex with a chiral phosphoramidite (B1245037) ligand and a chiral secondary amine organocatalyst has been used for the α-allylation of linear aldehydes. ua.esacs.org This method allows for the stereodivergent synthesis of chiral aldehydes. acs.org The mechanism involves the formation of an (η³-allyl)Ir(III) complex, which then undergoes nucleophilic attack. acs.org

Palladium-catalyzed allylation is another powerful tool. mdpi.com Combining a palladium source with chiral amines and phosphoric acids can achieve the asymmetric α-allylation of branched aldehydes with allylic alcohols. acs.org These methods often require careful optimization of catalysts and reaction conditions to achieve high yields and enantioselectivities. mdpi.comnih.gov

Oxo Synthesis Variations Leading to Allyloxy Aldehydes

Oxo synthesis, or hydroformylation, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond. mt.comwikipedia.orgresearchgate.net This process is typically catalyzed by transition metal complexes, such as those of cobalt or rhodium. mt.comwikipedia.org

A variation of this process can be envisioned for the synthesis of this compound starting from an appropriate allyl ether. The hydroformylation of allyl ethers using rhodium complexes of diazaphospholane ligands can produce alkoxy aldehydes with high regioselectivity and enantioselectivity. nih.gov This reaction is often carried out under mild conditions with short reaction times. nih.gov The hydroformylation of allylic alcohols is also a well-established method for producing hydroxyaldehydes, which could then be subjected to etherification. acs.orgnih.govchemcess.com For instance, the hydroformylation of allyl alcohol can yield 4-hydroxybutanal. chemcess.com

The choice of catalyst and ligands is crucial in directing the regioselectivity of the hydroformylation to favor the desired linear aldehyde over the branched isomer. mt.com

Table 2: Key Parameters in Oxo Synthesis for Allyloxy Aldehydes

| Parameter | Effect on Reaction | Typical Conditions/Catalysts |

| Catalyst | Determines activity and selectivity | Rhodium complexes (e.g., with phosphine (B1218219) or diazaphospholane ligands), Cobalt carbonyls wikipedia.orgnih.gov |

| Ligands | Influences regioselectivity and enantioselectivity | Triphenylphosphine, Diazaphospholanes researchgate.netnih.gov |

| Pressure (CO/H₂) | Affects reaction rate | 10-100 atmospheres wikipedia.org |

| Temperature | Influences reaction rate and catalyst stability | 40-200 °C wikipedia.org |

Indirect Synthesis via Functional Group Interconversions

Indirect synthetic routes to this compound involve the initial synthesis of a precursor molecule followed by one or more functional group interconversion steps to arrive at the final product.

Isomerization of Unsaturated Alcohols and Ethers

The isomerization of unsaturated alcohols and ethers provides an alternative pathway to aldehydes. For example, the redox isomerization of propargylic alcohols using ruthenium complexes can yield α,β-unsaturated aldehydes. nih.gov While this method is effective, it can be sensitive to reaction conditions, and decomposition of the product can occur. nih.gov

More relevant to this compound is the isomerization of allyl ethers. A three-component catalyst system consisting of Ru₃(CO)₁₂/imidazolinium salt/Cs₂CO₃ can promote the isomerization of allyl ethers to γ,δ-unsaturated aldehydes via a tandem isomerization/Claisen rearrangement. researchgate.net Cationic rhodium(I) complexes can also catalyze the isomerization of allyl propargyl ethers to allenic aldehydes. researchgate.net Furthermore, electrochemical methods have been developed for the isomerization of α,β-unsaturated aldehydes. acs.org These isomerization reactions offer a powerful way to transform readily available unsaturated precursors into the desired aldehyde functionality.

Transformation of Related Allyloxy Compounds

The direct synthesis of this compound can be achieved by the oxidation of its corresponding alcohol precursor, 4-(allyloxy)butan-1-ol. This transformation from a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.

The Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose. researchgate.netthieme-connect.com It is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups, such as the allyl ether moiety present in the substrate. wikipedia.org The oxidation of primary alcohols like 4-(allyloxy)butan-1-ol with DMP in a solvent like dichloromethane (B109758) provides a clean and efficient route to this compound. wikipedia.orglibretexts.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of an alpha-proton by an acetate (B1210297) ion to yield the final aldehyde product. wikipedia.org

Other methods for the oxidative transformation of allylic ethers directly into α,β-unsaturated aldehydes using reagents like molecular iodine in water have also been developed, though this applies to the cleavage of the allylic C-O bond rather than oxidation of a remote alcohol. rsc.org

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. libretexts.orgwikipedia.org This method provides a direct route to aldehydes from alkenes. Applying this reaction to allyl ethers is a viable strategy for synthesizing alkoxy-substituted aldehydes, including structures analogous to this compound.

The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common. mt.comnumberanalytics.com Rhodium-based catalysts, often modified with phosphine ligands, are particularly effective, operating under milder conditions and offering high selectivity. nih.gov The hydroformylation of an allyl ether can yield both a linear aldehyde (from addition to the terminal carbon) and a branched aldehyde. nih.gov For instance, the hydroformylation of 1-(allyloxy)-alkanes produces a mixture of 4-(alkoxy)butanal (the linear product) and 2-methyl-3-(alkoxy)propanal (the branched product). The ratio of these products can be controlled by the choice of catalyst, ligands, and reaction conditions. mt.com

Table 2: Rhodium-Catalyzed Hydroformylation of Allyl Ethers This table summarizes findings from the hydroformylation of various allyl ether substrates, detailing the catalysts used and the resulting product distributions, which are crucial for synthesizing specific aldehyde isomers.

| Substrate | Catalyst System | Conditions | Linear:Branched Ratio | Total Yield (%) | Ref. |

| Allyl Benzyl Ether | Rh(acac)(CO)₂ / Bisdiazaphos | 80 psi CO/H₂, 50°C, 4h | 93:7 | 99 | nih.gov |

| Allyl Phenyl Ether | Rh(acac)(CO)₂ / Bisdiazaphos | 80 psi CO/H₂, 50°C, 4h | 96:4 | 99 | nih.gov |

| Allyl Alcohol | Rh carbonyl/phosphine | 5.0-6.5 MPa CO/H₂, 60-80°C | N/A (forms cyclic product) | High | google.com |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, such as atom economy and the reduction of solvent use, are increasingly important in chemical synthesis. These approaches aim to create more environmentally benign and efficient manufacturing processes.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and often, enhanced reaction rates. mdpi.com The synthesis of precursors to this compound has been successfully adapted to solvent-free conditions.

Specifically, the ruthenium-catalyzed isomerization of allyloxyalcohols, such as 4-allyloxybutan-1-ol, to 1-propenyloxyalcohols proceeds with exceptional efficiency under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net Studies have demonstrated that using very low loadings of ruthenium catalysts (as low as 5 ppm) at elevated temperatures (e.g., 120°C) can lead to nearly quantitative yields of the desired product in a very short time (e.g., 30 minutes). researchgate.net This high level of productivity is reflected in unprecedentedly high turnover numbers (TON) and turnover frequencies (TOF), making the process industrially attractive. researchgate.net The use of solvent-free conditions is a key aspect of creating a more sustainable synthesis route for these valuable chemical intermediates. bibliotekanauki.plmdpi.com

Atom-Economical Synthesis Strategies

In the pursuit of sustainable chemical manufacturing, atom-economical synthesis strategies have become a primary focus. These methods are designed to maximize the incorporation of all reactant atoms into the final desired product, thereby minimizing waste and enhancing efficiency. wikipedia.orgnumberanalytics.com The synthesis of aldehydes, such as this compound, benefits significantly from the application of these green chemistry principles. The most prominent atom-economical approach for this class of compounds is transition metal-catalyzed hydroformylation.

Hydroformylation, also known as the oxo process, represents a cornerstone of industrial organic synthesis and is an exemplary atom-economical reaction. wikipedia.org It involves the net addition of a formyl group (–CHO) and a hydrogen atom across an alkene's carbon-carbon double bond. wikipedia.org This process, when catalyzed by transition metals like rhodium, can achieve high conversion rates with 100% theoretical atom economy, as all atoms from the reactants (alkene, carbon monoxide, and hydrogen) are integrated into the aldehyde product. nih.gov

For the synthesis of this compound, a key atom-economical route is the hydroformylation of a suitable precursor, such as an allyl ether containing a terminal alkene. The reaction is typically catalyzed by rhodium complexes featuring specialized phosphine or phosphite (B83602) ligands. These ligands are crucial for controlling the reaction's rate and, most importantly, its regioselectivity—the preference for forming the linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer).

Research into the enantioselective hydroformylation of allyl ethers using rhodium catalysts with chiral diazaphospholane ligands has demonstrated high efficiency and selectivity. nih.gov While the direct hydroformylation of a specific precursor to yield solely this compound is a specialized process, the general efficacy of this method on analogous allyl ethers provides a strong precedent. Studies show excellent conversion rates and selectivity under optimized conditions. nih.govscilit.com

The table below summarizes findings from the rhodium-catalyzed hydroformylation of various allyl ethers, illustrating the typical conditions and outcomes of this atom-economical strategy.

Table 1: Rhodium-Catalyzed Hydroformylation of Representative Allyl Ethers

| Substrate (Allyl Ether) | Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | Regioselectivity (Branched:Linear) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|---|---|

| Allyl Phenyl Ether | Rh(acac)(CO)₂ / Diazaphospholane Ligand | 80 | 6.9 | >99 | 2.6:1 | 96 | nih.gov |

| Allyl Trimethylsilyl Ether | Rh(acac)(CO)₂ / Diazaphospholane Ligand | 80 | 6.9 | >99 | 2.3:1 | 97 | nih.gov |

Another highly efficient, 100% atom-economical process relevant to the synthesis of this compound precursors is the solvent-free isomerization of allyl ethers. mdpi.com Research has shown that ruthenium complexes can effectively catalyze the migration of the double bond in 4-allyloxybutan-1-ol to form 4-(1-propenyloxy)butan-1-ol. mdpi.comresearchgate.net This transformation is exceptionally efficient, proceeding with very low catalyst loadings and producing the desired product in near-quantitative yields. mdpi.com The resulting enol ether is a valuable intermediate that can be subsequently converted to the target aldehyde.

The table below details the efficiency of ruthenium-catalyzed isomerization of 4-allyloxybutan-1-ol.

Table 2: Solvent-Free Isomerization of 4-Allyloxybutan-1-ol

| Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |

|---|---|---|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 0.01 | 120 | 0.25 | >99 | ~9,950 | ~39,800 | mdpi.com |

| [RuClH(CO)(PPh₃)₃] | 0.005 | 120 | 0.5 | >99 | ~20,000 | ~20,000 | mdpi.com |

Following the synthesis of a precursor alcohol like 4-allyloxy-1-butanol, its oxidation to the aldehyde this compound is the final step. While oxidation reactions are not inherently atom-economical in the same way as addition reactions, green catalytic methods have been developed to minimize waste. Catalytic oxidation using agents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (B82951) provides a selective and efficient method for converting primary alcohols to aldehydes with high yields, avoiding the use of stoichiometric heavy-metal oxidants. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 4 Allyloxy Butanal

Transformations Involving the Aldehyde Moiety

The aldehyde functional group in 4-(allyloxy)-butanal is a versatile center for a variety of chemical reactions. Its reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Carbonyl addition is a fundamental reaction class for aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles that readily add to aldehydes. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds. pressbooks.pub

The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of this compound. pressbooks.pub This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.com For example, the reaction of this compound with an organolithium reagent results in a secondary alcohol. masterorganicchemistry.com Similarly, Grignard reagents react with aldehydes to produce secondary alcohols. pressbooks.pubmasterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reactant | Reagent | Product | Product Name |

| This compound | 1. Methylmagnesium bromide 2. H₃O⁺ | 1-(Allyloxy)pentan-2-ol | |

| This compound | 1. n-Butyllithium 2. H₃O⁺ | 1-(Allyloxy)octan-5-ol |

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Deprotonation of this intermediate yields a hemiacetal. libretexts.org

The hemiacetal can then react with a second equivalent of alcohol. libretexts.org Protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion. libretexts.orglibretexts.org A second alcohol molecule then attacks this ion, and subsequent deprotonation gives the final acetal (B89532) product. libretexts.org The formation of acetals is reversible, and the equilibrium can be driven toward the product by removing the water formed during the reaction. libretexts.org Cyclic acetals are readily formed by using a diol, such as ethylene (B1197577) glycol, and often serve as protecting groups for the aldehyde functionality during other synthetic transformations. libretexts.orgorganic-chemistry.org

Table 2: Acetal Formation from this compound

| Reactant | Reagent | Product | Product Name |

| This compound | Ethylene glycol, H⁺ (catalyst) | 2-(3-(Allyloxy)propyl)-1,3-dioxolane |

Condensation reactions of the aldehyde moiety involve an initial nucleophilic addition followed by a dehydration step, typically resulting in the formation of a new double bond.

The aldol (B89426) condensation is a characteristic reaction of aldehydes possessing at least one α-hydrogen. iitk.ac.in this compound fits this criterion. Under basic conditions, a base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate ion. doubtnut.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. masterorganicchemistry.com

This nucleophilic addition leads to the formation of a β-hydroxy aldehyde, known as the aldol addition product. iitk.ac.in If the reaction mixture is heated, this aldol adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, which is the final aldol condensation product. masterorganicchemistry.com This elimination step is particularly favored when the resulting double bond is in conjugation with the carbonyl group.

Table 3: Aldol Reaction of this compound

| Reaction Type | Product | Product Name |

| Aldol Addition | 3-Hydroxy-2-(2-(allyloxy)ethyl)-6-(allyloxy)hexanal | |

| Aldol Condensation | 2-(2-(Allyloxy)ethyl)-6-(allyloxy)hex-2-enal |

Aldehydes react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond, also known as Schiff bases. derpharmachemica.comijfmr.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon. ajgreenchem.com

The initial addition of the primary amine to the aldehyde forms a carbinolamine intermediate. ajgreenchem.com This intermediate is then protonated on the oxygen, and subsequent dehydration (loss of a water molecule) yields the stable imine or Schiff base. ijfmr.comajgreenchem.com The reaction is reversible and is generally driven to completion by removing the water that is formed.

Table 4: Schiff Base Formation from this compound

| Reactant | Reagent | Product | Product Name |

| This compound | Aniline, H⁺ (catalyst) | N-(4-(Allyloxy)butylidene)aniline |

Oxidation and Reduction Pathways

The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the aldehyde and the allyloxy ether. This allows for selective transformations, including reduction to an alcohol or oxidation to a carboxylic acid, depending on the chosen reagents and reaction conditions.

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 4-(allyloxy)butan-1-ol. This transformation is typically achieved using mild reducing agents to avoid affecting the allyl group. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones. libretexts.orgscirp.org The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. libretexts.org

The synthesis of 4-(allyloxy)butan-1-ol from 4-(allyloxy)butanal is a crucial step in various synthetic pathways. mdpi.comresearchgate.net For instance, optimized methods for the synthesis of 4-(allyloxy)butan-1-ol from butane-1,4-diol and allyl chloride have been developed, highlighting its importance as a building block. mdpi.comresearchgate.net

Table 1: Selective Reduction of this compound to 4-(Allyloxy)butan-1-ol

| Reducing Agent | Solvent(s) | Temperature | Yield | Reference |

| Sodium Borohydride (NaBH4) | Methanol, Water | Room Temperature | High | libretexts.orgorientjchem.org |

| Lithium Aluminum Hydride (LiAlH4) | Ether, Tetrahydrofuran (B95107) (THF) | Varies | High | libretexts.org |

This table presents common conditions for the selective reduction of the aldehyde group.

Conversely, the aldehyde group of this compound can be oxidized to a carboxylic acid, forming 4-(allyloxy)butanoic acid. lookchem.com This oxidation can be accomplished using a variety of oxidizing agents. jove.comchemguide.co.ukbyjus.com Strong oxidants like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium are effective for this transformation. chemguide.co.ukaskfilo.com Milder oxidizing agents can also be employed. jove.combyjus.com The reaction proceeds by the addition of oxygen to the aldehyde group. askfilo.com

The choice of oxidant is critical to ensure the integrity of the allyloxy group, as some strong oxidants can potentially cleave the ether linkage or react with the double bond under harsh conditions. A process using chlorites in the presence of hydrogen peroxide has been developed for oxidizing aldehydes to carboxylic acids, which can be useful when other sensitive functional groups are present. google.com

Table 2: Oxidation of this compound to 4-(Allyloxy)butanoic Acid

| Oxidizing Agent | Solvent/Conditions | Product | Reference |

| Potassium Permanganate (KMnO4) | Acidic, Alkaline, or Neutral Medium | 4-(Allyloxy)butanoic Acid | byjus.comaskfilo.com |

| Potassium Dichromate (K2Cr2O7) | Dilute Sulphuric Acid | 4-(Allyloxy)butanoic Acid | chemguide.co.ukaskfilo.com |

| Sodium Perborate | Acetic Acid | 4-(Allyloxy)butanoic Acid | organic-chemistry.org |

| Oxone | Not specified | 4-(Allyloxy)butanoic Acid | organic-chemistry.org |

This table summarizes various methods for the oxidation of the aldehyde functionality.

Transition Metal-Catalyzed Aldehyde Functionalization

Transition metal catalysis offers powerful methods for the functionalization of aldehydes, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules. scribd.comresearchgate.netx-mol.com

The conversion of aldehydes to ketones is a significant transformation in organic synthesis. researchgate.netccspublishing.org.cncontinental.edu.pe Transition metal-catalyzed reactions provide an efficient route to achieve this. scribd.comresearchgate.net One common strategy involves the 1,2-addition of organometallic reagents to the aldehyde's carbonyl group. nih.gov Another approach is the direct functionalization of the aldehyde's C-H bond. nih.gov

Rhodium-catalyzed reactions, for instance, can convert aldehydes to ketones. nih.govorganic-chemistry.org Rhodium complexes can catalyze the reductive coupling of aldehydes with vinyl bromides, followed by a redox isomerization to yield branched or linear ketones, depending on the ligand used. nih.gov Nickel-catalyzed cross-coupling reactions of aldehydes with organozinc reagents also provide a practical method for synthesizing aryl ketones. researchgate.net

The Carbonyl-Heck reaction is a variation of the well-known Heck reaction, where the C=O double bond of an aldehyde participates in the insertion/β-hydride elimination steps instead of a C=C double bond. ccspublishing.org.cnthieme-connect.com This reaction allows for the coupling of aldehydes with aryl or vinyl halides or triflates to produce ketones. ccspublishing.org.cndntb.gov.uanih.gov

Nickel-catalyzed intermolecular Carbonyl-Heck reactions have been developed, uniting organotriflates and aldehydes to synthesize a variety of ketones. dntb.gov.uanih.gov The mechanism is thought to proceed through a Heck-type pathway. thieme-connect.comdntb.gov.ua Intramolecular versions of the Heck reaction are also well-established for the synthesis of cyclic compounds. uwindsor.canih.govwikipedia.orgnih.gov Cobalt-catalyzed Carbonyl-Heck reactions of aldehydes and aryl halides have also been reported. researchgate.net

Table 3: Transition Metal-Catalyzed Functionalization of Aldehydes

| Reaction Type | Catalyst System | Reactant(s) | Product Type | Reference |

| Conversion to Ketones | Rhodium complexes | Aldehyde, Vinyl Bromide | Ketone | nih.gov |

| Conversion to Ketones | Nickel Chloride/n-Bu4NBr | Aldehyde, Aryl Iodide | Ketone | ccspublishing.org.cn |

| Carbonyl-Heck Reaction | Nickel(0)/Triphos Ligand | Aldehyde, Organotriflate | Ketone | ccspublishing.org.cndntb.gov.uanih.gov |

| Carbonyl-Heck Reaction | Cobalt-TIST MOF | Aldehyde, Aryl Halide | Ketone | researchgate.net |

This table provides an overview of transition metal-catalyzed reactions for aldehyde functionalization.

Reactions Involving the Allyloxy Ether Linkage

The allyloxy group in this compound is a versatile functional handle that can undergo a range of transformations. The allyl group is often used as a protecting group for alcohols due to its stability under both acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org

Deprotection, or cleavage of the allyl ether, can be achieved through several methods. organic-chemistry.org One common approach involves isomerization of the allyl ether to the more labile prop-1-enyl ether, which can then be cleaved under mild acidic conditions. tandfonline.com This isomerization can be catalyzed by transition metal complexes, such as those of palladium or rhodium. organic-chemistry.orgoup.com Palladium-catalyzed deprotection can also be achieved using various hydride sources. organic-chemistry.org Another method for cleaving allyl ethers is through oxidative cleavage. rsc.org

Beyond cleavage, the double bond of the allyloxy group can participate in various reactions, such as hydrosilylation, which is useful for creating silane (B1218182) coatings. wikipedia.orgatamankimya.com The allyl ether can also undergo Claisen rearrangement upon heating. libretexts.org

Rearrangement Reactions

The Claisen rearrangement is a significant wisconsin.eduwisconsin.edu-sigmatropic rearrangement in organic synthesis, converting allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. libretexts.org Discovered in 1912, its mechanism typically involves a concerted, pericyclic pathway through a six-membered chair-like transition state. mdpi.commdpi.com This reaction is generally initiated by heat, although catalytic versions are also known. mdpi.com

A notable variant is the Oxy-Cope rearrangement, which involves 1,5-dien-3-ols. wikipedia.org These substrates rearrange to form enol derivatives that tautomerize to the corresponding carbonyl compound. mdpi.com The formation of the stable carbonyl group is a key driving force for this reaction. imperial.ac.uk The anionic version of the Oxy-Cope rearrangement, where a hydroxyl group is deprotonated to an alkoxide, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org

While direct studies on the Claisen or Oxy-Cope rearrangement of this compound are not extensively detailed in the provided results, the fundamental principles of these rearrangements are broadly applicable. For this compound to undergo a standard Claisen rearrangement, it would first need to be converted to its corresponding allyl vinyl ether. The reactivity would then be influenced by substituents and reaction conditions, which can affect the transition state geometry and the competition between different reaction pathways. mdpi.com

| Rearrangement Type | General Substrate | General Product | Driving Force |

| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Favorable thermodynamics of C-C bond formation |

| Oxy-Cope | 1,5-dien-3-ol | Unsaturated carbonyl compound | Formation of a stable carbonyl via enol tautomerization mdpi.comwikipedia.org |

| Anionic Oxy-Cope | 1,5-dien-3-alkoxide | Unsaturated carbonyl compound | Enhanced rate due to alkoxide weakening the C-C σ-bond caltech.edu |

The isomerization of allyl ethers to their corresponding 1-propenyl ethers is a synthetically valuable transformation. This reaction is frequently catalyzed by transition metal complexes, particularly those based on ruthenium. researchgate.net The resulting enol ethers are versatile intermediates in organic synthesis. organic-chemistry.org

Research on related allyloxy alcohols, such as 2-allyloxyethanol (B34915) and its polyethylene (B3416737) glycol derivatives, has shown that ruthenium complexes are highly effective catalysts for this isomerization. bibliotekanauki.pl For instance, complexes like [RuClH(CO)(PPh₃)₃] and [RuCl₂(PPh₃)₃] have demonstrated high catalytic activity under solvent-free conditions. researchgate.net The mechanism is believed to proceed via a hydride pathway, involving the addition and elimination of a Ru-H species. researchgate.net

The choice of catalyst and reaction conditions is crucial to prevent side reactions. For example, the use of ruthenium complexes with chloride ligands can sometimes lead to subsequent cyclization or polymerization of the product enol ether. researchgate.net However, the addition of a base like potassium carbonate can suppress these unwanted reactions. researchgate.net

| Catalyst System | Substrate Type | Product Type | Key Features |

| Ruthenium complexes (e.g., [RuClH(CO)(PPh₃)₃]) | Allyloxy alcohols | 1-Propenyloxy alcohols | High activity, solvent-free conditions possible. researchgate.net |

| Cobalt(II) (salen) complex with oxidant | Allyl ethers | Z-enol ethers | High geometric control for thermodynamically less stable isomer. organic-chemistry.org |

| KOtBu | Allyl ethers | Enol ethers | Base-catalyzed, requires subsequent acidic hydrolysis for deprotection. organic-chemistry.org |

Cleavage of the Allyl Ether

The cleavage of an ether linkage can sometimes proceed through a retro-oxa-Michael reaction. This process is essentially the reverse of an oxa-Michael addition, where an alcohol adds to an activated alkene. The retro-oxa-Michael reaction involves the elimination of an alkoxide from a β-alkoxy carbonyl or related compound to form an α,β-unsaturated system. scispace.com

Detailed studies on the reversibility of the oxa-Michael reaction have shown that it is feasible, particularly at elevated temperatures and in the presence of a base catalyst like potassium hydroxide (B78521) (KOH). scispace.comresearchgate.net The reaction involves the deprotonation of the carbon atom adjacent to the electron-withdrawing group, followed by the elimination of the alkoxide. researchgate.net While direct evidence for the retro-oxa-Michael cleavage of this compound is not provided, this pathway could be a potential decomposition or reaction route under basic conditions, especially if the butanal moiety can facilitate the necessary electronic rearrangements.

The allyl group is a common protecting group for alcohols in organic synthesis, and its removal (deallylation) is a critical step. Various catalytic methods have been developed for this purpose.

Palladium-catalyzed deallylation is a widely used strategy. organic-chemistry.org These reactions often employ a Pd(0) catalyst in the presence of a scavenger molecule, such as morpholine (B109124) or 5,5-dimethyl-1,3-cyclohexanedione, to trap the allyl group. google.com This method is generally mild and compatible with a range of functional groups. organic-chemistry.org

Other transition metals have also been employed for deallylation. For instance, low-valent titanium reagents can effectively cleave allyl ethers to the parent alcohols under mild conditions. researchgate.net Nickel complexes have also been developed for the deallylation of aryl allyl ethers. researchgate.net Additionally, molecular iodine in polyethylene glycol has been reported as an efficient system for this transformation. researchgate.net

| Catalyst/Reagent | Scavenger/Co-reagent | Typical Conditions |

| Pd(PPh₃)₄ | Morpholine or 5,5-dimethyl-1,3-cyclohexanedione | THF or dichloromethane (B109758) google.com |

| Ni(COD)₂ / bipyridine ligand | Hydrosilane | Not specified researchgate.net |

| Ti(O-i-Pr)₄ / Mg | TMSCl or MgBr₂ | Mild conditions researchgate.net |

| Molecular Iodine (I₂) | None | Polyethylene glycol-400, 60 °C researchgate.net |

Cyclization and Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings of various sizes. medwinpublishers.com The reaction utilizes transition metal alkylidene catalysts, most notably those based on ruthenium developed by Grubbs. These catalysts are known for their functional group tolerance and effectiveness in forming 5- to 30-membered rings. medwinpublishers.com

For a molecule like this compound to undergo RCM, it would need to be modified to contain a second double bond. For instance, reaction of the aldehyde with an appropriate vinylating agent could create a diene suitable for RCM.

While no direct RCM of this compound is described, related studies demonstrate the principle. For example, 4-allyloxy-1H-pyrazoles have been used as precursors for RCM to construct pyrazole-fused heterocycles. mdpi.com Another relevant study describes a tandem sequence where 4-(phenylseleno)butanal is converted into a diene that undergoes RCM followed by a radical cyclization to form bicyclic products. rsc.orgresearchgate.net This highlights the potential of butanal derivatives in constructing complex cyclic systems via metathesis-based strategies.

Intramolecular Carbon-Carbon Bond Formations

The spatial proximity of the aldehyde and the terminal alkene in this compound facilitates intramolecular carbon-carbon bond-forming reactions, primarily through Lewis acid-catalyzed processes such as the carbonyl-ene reaction. As a δ,ε-unsaturated aldehyde, this compound is a suitable candidate for Type I and Type-II ene cyclizations. thieme-connect.de

In a Type-I ene reaction , the alkene acts as the "ene" component and the aldehyde as the "enophile." Upon activation of the aldehyde with a Lewis acid, the allyl group's terminal carbon can attack the carbonyl carbon, leading to cyclization. This process, after a proton transfer, typically forms a six-membered ring, resulting in a substituted tetrahydropyranol. The reaction is highly dependent on the choice of catalyst. thieme-connect.de For instance, chiral titanium or chromium complexes have been successfully used to achieve highly enantioselective Type-I cyclizations of other δ,ε-unsaturated aldehydes. thieme-connect.de

A related and competing pathway is the intramolecular Prins reaction . This reaction is also catalyzed by a Lewis acid (e.g., TiCl4) and involves the electrophilic addition of the activated aldehyde to the alkene. capes.gov.br The resulting carbocation intermediate is then trapped by a nucleophile, often a chloride ion from the catalyst itself, to yield a chlorinated cyclohexanol (B46403) derivative. For δ,ε-unsaturated ketones, these cyclizations have been shown to produce cis-3-chlorocyclohexanols with high stereoselectivity. capes.gov.br

Table 1: Potential Lewis Acid-Catalyzed Cyclizations of this compound This table is illustrative, based on reactions of analogous δ,ε-unsaturated carbonyl compounds.

| Reaction Type | Typical Catalyst | Expected Primary Product Structure | Citation |

| Carbonyl-Ene (Type I) | Chiral Ti or Cr complexes | Substituted Tetrahydropyranol | thieme-connect.de |

| Prins Cyclization | TiCl₄ | Chloro-substituted Cyclohexanol | capes.gov.br |

Radical Cascade Cyclizations

The allyloxy moiety in this compound makes it an excellent substrate for radical cascade reactions. These cascades can be initiated by the formation of a radical at various positions, leading to different cyclization products. Much of the existing research has focused on aromatic analogues, such as o-(allyloxy)arylaldehydes, which undergo radical addition followed by cyclization to form chroman-4-one derivatives. nih.govsioc-journal.cnmdpi.com While not aromatic, this compound can undergo analogous transformations.

A common strategy involves the addition of an externally generated radical to the alkene of the allyloxy group. This generates a new carbon-centered radical, which can then attack the aldehyde's carbonyl group in an intramolecular fashion. This step is often followed by a 1,2-hydrogen atom transfer (HAT) to produce a more stable α-hydroxy carbon-centered radical, which can be further oxidized to the final ketone product. nih.gov

Alternatively, a radical can be generated on the aldehyde itself, typically by converting it to an acyl radical. This acyl radical can then undergo intramolecular cyclization by adding to the tethered alkene. The regioselectivity of this cyclization is a critical factor, governed by Baldwin's rules. The process can proceed via two main pathways:

5-exo-trig cyclization: The radical attacks the inner carbon of the double bond to form a five-membered tetrahydrofuran ring. This pathway is generally favored for this type of radical cyclization. nih.govbbhegdecollege.com

6-endo-trig cyclization: The radical attacks the terminal carbon of the double bond to form a six-membered tetrahydropyran (B127337) ring. While often disfavored, this pathway can occur, particularly with certain substrates or reaction conditions. nih.gov

The resulting cyclized radical is then quenched to yield the final product. The choice of radical initiator and reaction conditions can influence the efficiency and regiochemical outcome of the cascade. nih.govmdpi.com

Cooperative Reactivity of Aldehyde and Allyloxy Functions

The true synthetic utility of this compound lies in the cooperative engagement of both its functional groups in sequential transformations, known as cascade or tandem reactions. nih.gov These processes allow for the rapid construction of molecular complexity from a simple starting material in a single operational step. bbhegdecollege.com

Cascade Reactions and Tandem Processes

The intramolecular ene and Prins reactions described previously are prime examples of cascade processes where the aldehyde and alkene functionalities react in a concerted or stepwise manner under the same reaction conditions. thieme-connect.decapes.gov.br Similarly, radical-initiated reactions that involve an initial intermolecular addition followed by an intramolecular cyclization are powerful tandem strategies. nih.govmdpi.com

Another potential tandem process involves an initial reaction at the aldehyde, such as a Knoevenagel condensation, followed by an intramolecular reaction involving the allyloxy group. For instance, condensation of this compound with an active methylene (B1212753) compound like malononitrile (B47326) would generate an α,β-unsaturated dinitrile. This intermediate could then undergo an intramolecular cyclization (e.g., a radical or conjugate addition) involving the pendant allyl group. Such multi-step, one-pot sequences highlight the efficiency of tandem reactions in organic synthesis. nih.gov

Table 2: Examples of Tandem Processes Applicable to this compound This table is illustrative, based on established chemical principles and reactions of similar substrates.

| Initiating Reaction | Subsequent Intramolecular Step | Potential Product Class | Citation |

| Radical addition to alkene | Radical attack on carbonyl | Substituted Tetrahydropyranone | nih.govmdpi.com |

| Lewis acid activation of aldehyde | Ene reaction with alkene | Tetrahydropyranol | thieme-connect.de |

| Knoevenagel condensation | Intramolecular Michael addition | Functionalized Cyclohexane | nih.gov |

| Aldehyde reduction to alcohol | Intramolecular etherification | Substituted Tetrahydrofuran or Tetrahydropyran | N/A |

Chemoselectivity and Regioselectivity Challenges

The presence of two distinct reactive sites—the aldehyde and the alkene—gives rise to significant challenges in chemoselectivity and regioselectivity. numberanalytics.commdpi.com

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. numberanalytics.com For this compound, many reagents could potentially react with either the aldehyde or the alkene. For example:

Reduction: A reducing agent must be chosen carefully. Strong hydrides like lithium aluminum hydride would likely reduce the aldehyde to an alcohol. To selectively reduce the alkene while preserving the aldehyde, a different approach, such as transfer hydrogenation with a specific catalyst, might be required. Conversely, chemoselective reduction of the aldehyde in the presence of the alkene can be achieved with reagents like sodium borohydride under controlled conditions. numberanalytics.com

Oxidation: Oxidation could target the aldehyde (to form a carboxylic acid) or the alkene (to form an epoxide or undergo cleavage). The choice of oxidant and reaction conditions is crucial to control the outcome.

Nucleophilic/Electrophilic Attack: Nucleophiles will preferentially attack the electrophilic carbonyl carbon of the aldehyde. Electrophiles, on the other hand, will attack the electron-rich C=C double bond.

Regioselectivity becomes a key issue in any reaction that involves the formation of a new bond at one of several possible positions. Current time information in Madison County, US. In the context of this compound, this is most evident in cyclization reactions. As discussed, radical cyclizations can proceed via 5-exo or 6-endo pathways, and the outcome depends on kinetic and thermodynamic factors, as well as the nature of the radical intermediate. nih.govmdpi.com Similarly, in the Prins cyclization, the regiochemistry of the nucleophilic trapping step determines the final structure of the product. capes.gov.br Controlling this regioselectivity is a central challenge in harnessing the synthetic potential of this versatile compound.

Role As a Key Synthetic Intermediate in Complex Organic Molecule Construction

Precursor for Advanced Building Blocks

The dual functionality of 4-(allyloxy)-butanal enables its conversion into a variety of advanced synthetic building blocks, including alcohols, diols, ketones, and carboxylic acid derivatives. These transformations leverage the distinct reactivity of the aldehyde and allyloxy moieties to construct molecules with increased functional complexity.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 4-allyloxybutan-1-ol. This transformation can be achieved using standard reducing agents. The synthesis of 4-allyloxybutan-1-ol has been optimized using Williamson-type ether synthesis protocols, reacting butane-1,4-diol with allyl chloride, which highlights the industrial value of this class of allyloxyalcohols. scribd.com

The reaction sequence is summarized below:

Intermediate Formation: Allyl alcohol reacts with formaldehyde (B43269) in the presence of hydrogen fluoride, where 4-(allyloxy)-n-butyraldehyde appears as a transient intermediate. orgoreview.com

Conversion to Hydroxy-aldehyde: The reaction proceeds to form 4-hydroxy-n-butyraldehyde as the main product. orgoreview.com

Hydrogenation to Diol: The purified 4-hydroxy-n-butyraldehyde is hydrogenated, quantitatively yielding 1,4-butanediol. orgoreview.com

This process underscores the role of the allyloxybutanal skeleton as a masked version of a hydroxybutanal, facilitating a multi-step synthesis towards a valuable diol.

While direct conversion of this compound to a specific ketone is not extensively documented, its aldehyde functionality makes it a suitable substrate for modern synthetic methods that transform aldehydes into ketones. These reactions typically involve transition-metal catalysis and represent a powerful strategy for C-C bond formation. ccspublishing.org.cnx-mol.com

Plausible routes for converting this compound into ketones include:

Hydroacylation: The intermolecular addition of the aldehyde C-H bond across an alkene or alkyne, catalyzed by rhodium or other transition metals, would yield a ketone. ccspublishing.org.cn

Cross-Coupling Reactions: Palladium or ruthenium-catalyzed coupling of the aldehyde with organoboronic acids can produce the corresponding ketone. ccspublishing.org.cn These methods are known for their broad substrate scope and could likely tolerate the allyloxy group present in the molecule.

Similarly, this compound can be envisioned as a component in the synthesis of 1,4-diketones. The Stetter reaction, for instance, involves the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to an α,β-unsaturated ketone (a Michael acceptor). researchgate.netnih.gov Reacting this compound with an enone like methyl vinyl ketone could, in principle, yield a 1,4-diketone structure bearing the allyloxy moiety. nih.govacs.org Such diketones are valuable precursors for the synthesis of five-membered heterocycles like furans and pyrroles. acs.org

The aldehyde group is readily oxidized to a carboxylic acid, a fundamental transformation in organic synthesis. openstax.org Aldehydes are susceptible to a wide array of oxidizing agents, including chromium-based reagents (e.g., Jones reagent), potassium permanganate (B83412), and milder options like sodium hypochlorite (B82951). orgoreview.comlibretexts.orgresearchgate.net

This oxidation converts this compound into 4-(allyloxy)butanoic acid . The presence of the C-H bond on the carbonyl carbon makes aldehydes easy to oxidize, often via a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. orgoreview.comopenstax.org

Once formed, 4-(allyloxy)butanoic acid can be converted into a full suite of carboxylic acid derivatives using standard protocols, wherein the hydroxyl group of the acid is replaced by another functional group. These derivatives include:

Esters: Formed by Fischer esterification with an alcohol under acidic catalysis.

Amides: Formed by reaction with an amine, often requiring initial activation of the carboxylic acid (e.g., conversion to an acyl chloride).

Acyl Halides: Formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Anhydrides: Formed from the reaction of an acyl halide with a carboxylate salt.

This two-step sequence—oxidation followed by derivatization—positions this compound as a versatile precursor for a wide range of monofunctionalized building blocks containing a terminal alkene for further synthetic elaboration.

Scaffold for Heterocyclic Compound Synthesis

The specific arrangement of the aldehyde and the allyloxy group in this compound and its structural analogues makes it a useful scaffold for the construction of various oxygen-containing heterocyclic systems.

This compound is a direct precursor to tetrahydrofuran (B95107) derivatives. As established, it is an intermediate in the synthesis of 4-hydroxy-n-butyraldehyde. orgoreview.com This γ-hydroxyaldehyde exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran (B17549) . google.commdpi.com This intramolecular cyclization is a facile and often spontaneous process. The resulting 2-hydroxytetrahydrofuran is a stable, isolable compound and a key intermediate in its own right, for example, in the synthesis of γ-butyrolactone (GBL). mdpi.comresearchgate.net

The pathway can be depicted as: This compound → [Intermediate Steps] → 4-Hydroxybutanal ⇌ 2-Hydroxytetrahydrofuran

Therefore, the carbon backbone and oxygen atom of this compound are ideally suited for direct conversion into the tetrahydrofuran ring system.

While direct cyclization to a furan (B31954) is not a primary pathway, the 1,4-dicarbonyl compounds potentially accessible from this compound (as described in section 4.1.2) are classic precursors to furans via the Paal-Knorr synthesis.

The chroman-4-one core is a privileged scaffold in medicinal chemistry. The synthesis of this heterocyclic system is extensively achieved through the radical cascade cyclization of o-(allyloxy)arylaldehydes. researchgate.netmdpi.com These starting materials are structural analogues of this compound, sharing the key allyloxy-aldehyde reactive partnership, but are built upon a benzene (B151609) ring instead of a butane (B89635) chain. The vast body of research on this reaction provides insight into the potential reactivity of the functional groups found in this compound.

In a typical reaction, a radical is generated from a radical precursor and adds to the aldehyde's carbonyl carbon or, more commonly, to the alkene of the allyl group. This is followed by an intramolecular cyclization (6-exo-trig) of the resulting radical onto the aromatic ring or aldehyde, ultimately forming the chroman-4-one skeleton. rsc.orgresearchgate.net A variety of radical precursors can be used, allowing for the introduction of diverse substituents at the C3 position of the chroman-4-one. mdpi.comresearchgate.net

| Radical Precursor | Catalyst/Conditions | C3-Substituent | Yield (%) | Reference |

| Tertiary Carboxylic Acids | AgNO₃, K₂S₂O₈ | Alkyl | 45-81 | rsc.org |

| Oxamic Acids | (NH₄)₂S₂O₈ | Carbamoyl | 51-86 | mdpi.com |

| Arylaldehydes | K₂S₂O₈, TBAB | 2-Oxo-2-arylethyl | 58-80 | researchgate.net |

| Amino Acid (Katritzky salts) | Visible Light, Photocatalyst | Alkyl | 16-88 | researchgate.net |

This powerful synthetic strategy highlights the utility of the allyloxy-aldehyde motif as a robust platform for building complex heterocyclic frameworks through radical-mediated pathways.

Incorporation into Pyrazole-Fused Heterobicyclic Molecules

While direct use of this compound is one pathway, its structural motifs are central to the synthesis of complex heterocyclic systems like pyrazole-fused molecules. Research has demonstrated that precursors like 4-allyloxy-1H-pyrazoles serve as pivotal intermediates in constructing novel fused heterocycles, which are of significant interest due to their diverse biological activities. mdpi.comsemanticscholar.org

A notable strategy involves a sequence of Claisen rearrangement and ring-closing metathesis (RCM). mdpi.comsemanticscholar.org In this approach, a starting material such as 4-allyloxy-1H-1-tritylpyrazole undergoes a Claisen rearrangement to yield 5-allyl-4-hydroxy-1H-1-tritylpyrazole. semanticscholar.org This intermediate, containing a newly positioned allyl group and a free hydroxyl group, can be further functionalized. Subsequent O-allylation of the hydroxyl group provides a di-allyl substrate perfectly primed for RCM. mdpi.com

The RCM reaction, often catalyzed by ruthenium-based catalysts like the Grubbs second-generation catalyst, efficiently closes the ring to form a new seven-membered oxygen-containing heterocycle fused to the pyrazole (B372694) core, resulting in a dihydrooxepino[3,2-c]pyrazole skeleton. semanticscholar.orgresearchgate.net This synthetic route provides a powerful method for assembling complex, polycyclic molecules that would be difficult to access through other means. semanticscholar.org The versatility of this method has been highlighted in the synthesis of withasomnine (B158684) alkaloids and their homologs, where 4-allyloxy-1H-1-tritylpyrazole played a crucial role as an intermediate. researchgate.netresearchgate.netmdpi.com

Table 1: Key Reactions in the Synthesis of Dihydrooxepino[3,2-c]pyrazoles

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Claisen Rearrangement | Heat (e.g., in DME) | 5-Allyl-4-hydroxy-1H-pyrazole | semanticscholar.org |

| 2 | O-Allylation | Allyl bromide, Base | 5-Allyl-4-allyloxy-1H-pyrazole | mdpi.com |

Design of Heterocyclic Structures from Allyloxy Aldehydes

The structural elements of this compound are fundamental to the broader design of diverse heterocyclic compounds. Allyloxy aldehydes and their derivatives are valuable precursors because the aldehyde group can act as an electrophilic handle to initiate cyclization cascades or participate in multicomponent reactions.

For instance, a series of novel pyrazole derivatives, specifically 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols, have been synthesized starting from 4-(allyloxy)-3-methoxybenzaldehyde. researchgate.net In this synthesis, the allyloxy benzaldehyde (B42025) is first used to create a chalcone, which then undergoes cyclization with hydrazine (B178648) hydrate to form the pyrazole ring. This process demonstrates a clear design principle: using an allyloxy aldehyde to build a more complex structure that is then transformed into the target heterocycle. researchgate.net

The design of heterocyclic synthesis often involves considering how to form one or more rings by strategically choosing starting materials with appropriate functional groups. An allyloxy aldehyde offers two distinct points for manipulation:

The Aldehyde: Can be converted into an imine, a hydrazone, or an enolate equivalent, providing a nucleophilic or electrophilic center for ring formation. mdpi.com

The Allyloxy Group: Can be used in ring-closing metathesis (as seen in section 4.2.3), or the allyl group can be isomerized and then cyclized.

This strategic approach allows for the construction of a wide variety of heterocyclic systems, including pyrazoles, pyrans, and pyridines, making allyloxy aldehydes powerful tools in synthetic organic chemistry. researchgate.netipb.pt

Integration into Asymmetric Synthesis Methodologies

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is critical in fields like medicinal chemistry. This compound's structure is well-suited for integration into such methodologies, either through its conversion into a directing group or by acting as a substrate in a stereoselective reaction.

Chiral Auxiliaries Derived from this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net After serving its purpose, the auxiliary is removed, leaving behind an enantiomerically enriched product. numberanalytics.com Chiral auxiliaries are typically derived from readily available, inexpensive chiral molecules like amino acids or terpenes. researchgate.netnumberanalytics.com

While there is not extensive literature detailing the specific use of this compound for the creation of a widely used chiral auxiliary, it is theoretically possible to derive one from it. A common strategy for creating an auxiliary from an aldehyde involves its condensation with a chiral amine or hydrazine. For example, reacting this compound with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would produce a chiral imine. This newly formed chiral imine could then be used to direct the stereoselective addition of a nucleophile to the carbon-nitrogen double bond. Subsequent hydrolysis would remove the chiral amine group, yielding a chiral product. This general principle allows for the potential, if not commonly practiced, derivation of a chiral auxiliary or directing group from this compound.

Enantioselective Transformations utilizing this compound as a Prochiral Substrate

A more common application in asymmetric synthesis is the use of this compound as a prochiral substrate. numberanalytics.com The aldehyde group contains a carbonyl carbon that is trigonal planar and achiral. However, the two faces of this planar group (the re and si faces) are stereochemically distinct. An enantioselective reaction is one that preferentially attacks one of these two faces, leading to the formation of one enantiomer of the product in excess. numberanalytics.com

Several key enantioselective transformations can be applied to prochiral aldehydes like this compound:

Asymmetric Reduction: Using a chiral reducing agent or a catalyst, the aldehyde can be reduced to a primary alcohol. The new stereocenter at the carbinol carbon is formed with high enantioselectivity.

Asymmetric Aldol (B89426) Reaction: The aldehyde can act as the electrophile in an aldol reaction. A chiral catalyst can control the facial selectivity of the enolate's attack, leading to a specific stereoisomer of the β-hydroxy carbonyl product.

Asymmetric Allylation/Alkylation: Organometallic reagents can be added to the aldehyde in the presence of a chiral ligand or catalyst to form a chiral secondary alcohol with high enantiomeric excess.

A structurally similar compound, 4-(benzyloxy)butanal, has been used as a key fragment in the enantioselective total synthesis of Beraprost, a prostacyclin analogue. researchgate.net In this synthesis, the aldehyde is coupled with another fragment in a crucial C-C bond-forming step, where controlling the stereochemistry is vital. This illustrates the role of such protected hydroxy aldehydes as prochiral building blocks in the synthesis of complex, biologically active molecules. The ability to transform the achiral aldehyde of this compound into a defined stereocenter makes it a valuable substrate for modern asymmetric catalysis.

Table 2: Potential Enantioselective Reactions with this compound

| Reaction Type | Reagent/Catalyst System | Product Type | Stereochemical Principle |

|---|---|---|---|

| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) catalyst, BH₃ | Chiral Primary Alcohol | Face-selective hydride delivery to the prochiral aldehyde. numberanalytics.com |

| Asymmetric Allylation | Chiral Ligand (e.g., BINOL) with Allylboron or Allyltin reagents | Chiral Homoallylic Alcohol | Face-selective addition of the allyl group to the aldehyde. |

Theoretical and Computational Investigations of 4 Allyloxy Butanal Systems

Electronic Structure and Bonding Characteristics

Quantum Chemical Calculations of Electronic Properties

No data available.

Frontier Molecular Orbital (FMO) Analysis

No data available.

Conformational Analysis and Dynamics

Preferred Conformations and Energy Landscapes

No data available.

Rotational Barriers of the Allyloxy and Butanal Moieties

No data available.

Influence of Intramolecular Interactions on Conformation

No data available.

Mechanistic Elucidation of Reactions Involving 4-(Allyloxy)-butanal

The presence of both a nucleophilic alkene (the allyl group) and an electrophilic carbonyl group (the aldehyde) within the same molecule makes this compound a prime candidate for intramolecular reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these potential transformations.

Transition State Characterization and Reaction Pathways

A highly plausible transformation for this compound is an intramolecular Prins cyclization. This reaction involves the acid-catalyzed addition of the aldehyde to the alkene, which would lead to the formation of a substituted tetrahydropyran (B127337) ring. organic-chemistry.orgwikipedia.org Computational modeling can characterize the key transition states (TS) and intermediates along this pathway.

The reaction would be initiated by the protonation or Lewis acid activation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the allyl group's double bond would form a C-C bond and a key oxocarbenium ion intermediate. wikipedia.org The fate of this intermediate determines the final product, with possibilities including capture by a nucleophile or elimination of a proton to yield an unsaturated alcohol. wikipedia.org

DFT calculations on similar Prins cyclizations have been used to determine the geometry of these transition states. mdpi.comresearchgate.net For this compound, the key transition state would involve a chair-like conformation leading to the six-membered ring, minimizing steric strain.

Another potential pathway, though likely requiring different conditions, is an intramolecular ene reaction. This pericyclic reaction would involve the concerted transfer of an allylic proton to the carbonyl oxygen with the simultaneous formation of a C-C bond.

Below is a table of hypothetical bond distances for a computed transition state in the intramolecular Prins cyclization of this compound, based on analogous systems.

| Interacting Atoms | Bond Type | Hypothetical TS Bond Distance (Å) | Description |

|---|---|---|---|

| Carbonyl-C … Alkene-C1 | Forming C-C | 2.15 | The primary carbon-carbon bond being formed in the cyclization step. |

| Carbonyl-O … Alkene-C2 | Non-bonding | 2.80 | Distance between the carbonyl oxygen and the internal carbon of the allyl group. |

| Carbonyl-C — Carbonyl-O | Breaking C=O (π) | 1.35 | Elongation of the carbonyl double bond as it takes on single-bond character. |

Kinetic and Thermodynamic Profiling of Transformations

Computational chemistry allows for the detailed mapping of the potential energy surface for a reaction, providing critical data on the relative stability of reactants, intermediates, transition states, and products. This profiling is essential for determining whether a reaction is under kinetic or thermodynamic control. rsc.org

For the intramolecular reactions of this compound, different stereoisomeric products could be formed. For instance, the Prins cyclization could yield products with different relative stereochemistry at the newly formed stereocenters.

Kinetic Product: The product formed via the lowest energy transition state. This product is favored at lower temperatures and shorter reaction times.

Theoretical investigations on the deprotonation of β-functionalized ketones have shown that intramolecular coordination can significantly influence the energy of transition states, thereby directing the regioselectivity of a reaction. rsc.org A similar effect could be anticipated in catalyzed reactions of this compound. By calculating the Gibbs free energies of activation (ΔG‡) for competing pathways, the kinetically favored product can be predicted. Similarly, comparing the Gibbs free energies (ΔG) of the potential products reveals the thermodynamically favored isomer. mdpi.com

The following table presents a hypothetical energy profile for the formation of a kinetic vs. a thermodynamic product from this compound.

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Reference energy level. |

| Transition State 1 (TS_kinetic) | +18.5 | Lower energy barrier, leading to the kinetic product. |

| Transition State 2 (TS_thermo) | +20.1 | Higher energy barrier, leading to the thermodynamic product. |

| Kinetic Product | -5.2 | Formed faster but is less stable. |

| Thermodynamic Product | -7.8 | Formed slower but is the most stable product. |

Catalyst-Substrate Interactions in Catalyzed Reactions

Nearly all plausible transformations of this compound would be catalyzed. Computational studies are invaluable for understanding the specific interactions between the substrate and the catalyst that are responsible for rate acceleration and selectivity. nih.gov

In the case of an acid-catalyzed intramolecular Prins reaction, a Lewis acid (e.g., BCl₃, TiCl₄) or Brønsted acid would coordinate with the lone pair of electrons on the aldehyde's oxygen atom. organic-chemistry.orgrsc.org This interaction polarizes the C=O bond, lowers the LUMO of the aldehyde, and makes it significantly more susceptible to nucleophilic attack by the allyl group. nih.gov

Computational models of catalyzed aldehyde allylboration have revealed that stereoselectivity often arises from a combination of steric clashes and stabilizing non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrate in the transition state. researchgate.net A chiral catalyst, for example, can create a well-defined pocket that favors one facial approach of the nucleophile to the electrophile over the other. DFT calculations can quantify these interactions and rationalize the origins of enantioselectivity. nih.govresearchgate.net

| Catalyst Type | Predicted Interaction Site | Key Computational Insight |

|---|---|---|

| Lewis Acid (e.g., BF₃) | Carbonyl Oxygen | Models show significant lowering of the activation barrier by stabilizing the negative charge buildup on the oxygen in the TS. |

| Brønsted Acid (e.g., Phosphoric Acid) | Carbonyl Oxygen | DFT can visualize and quantify the hydrogen bond that activates the aldehyde and organizes the transition state assembly. researchgate.net |

| Transition Metal (e.g., Rhodium complex) | Alkene (for hydroformylation) | Calculations can elucidate the catalytic cycle, including ligand dissociation, olefin coordination, and migratory insertion steps. wikipedia.org |

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the rate and selectivity of a reaction. These effects arise from the differential solvation of the reactants, transition states, and products. wikipedia.org Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are routinely used to simulate these effects. figshare.comchemrxiv.org

Conversely, if a reaction pathway involved the association of two charged species, increasing solvent polarity could slow the reaction by stabilizing the separated reactants more than the charge-diffuse transition state. Computational studies allow for the systematic investigation of these effects by calculating reaction profiles in simulated solvent environments of varying dielectric constants. acs.org

| Solvent | Dielectric Constant (ε) | Hypothetical Relative ΔG‡ (kcal/mol) | Expected Effect on Rate |

|---|---|---|---|

| Gas Phase | 1 | 25.0 | Baseline (slowest) |

| Toluene | 2.4 | 21.5 | Slight rate increase |

| Dichloromethane (B109758) | 9.1 | 19.8 | Moderate rate increase |

| Acetonitrile (B52724) | 37.5 | 18.1 | Significant rate increase |

Advanced Analytical Methodologies in 4 Allyloxy Butanal Research

Spectroscopic Techniques for Structural Elucidation of Complex Products

Spectroscopy is fundamental to the structural characterization of organic molecules. For a compound like 4-(Allyloxy)-butanal, which may be part of a complex mixture resulting from reactions such as hydroformylation, a combination of techniques is required for unambiguous identification.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide direct information about the carbon skeleton and the chemical environment of each atom. bhu.ac.in

In ¹H NMR spectroscopy, the aldehyde proton (CHO) is highly distinctive, appearing far downfield in a region (typically 9-10 ppm) with few other signals. pressbooks.pub This proton would likely exhibit a triplet splitting pattern due to coupling with the adjacent methylene (B1212753) (CH₂) group. Other key signals include those for the vinyl protons of the allyl group (~5.1-5.9 ppm), the methylene group attached to the ether oxygen (~3.9-4.1 ppm), and the remaining aliphatic protons of the butyl chain. openstax.org

¹³C NMR spectroscopy provides complementary data by detecting each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing between 190-205 ppm. docbrown.info The sp² carbons of the allyl group's double bond resonate around 117-135 ppm, while the carbons attached to the ether oxygen (C-O) are found in the 60-70 ppm range. bhu.ac.in The remaining sp³ hybridized carbons of the aliphatic chain appear at higher fields. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for analogous functional groups. bhu.ac.inpressbooks.pubopenstax.orgdocbrown.info

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aldehyde | CHO | 9.7 - 9.8 | 200 - 203 |

| Aliphatic | CH₂-CHO | 2.4 - 2.6 | 45 - 47 |

| Aliphatic | -CH₂-CH₂-CHO | 1.8 - 2.0 | 20 - 25 |

| Ether-linked | -O-CH₂-CH₂- | 3.4 - 3.6 | 68 - 70 |

| Allyl Ether | -O-CH₂-CH=CH₂ | 3.9 - 4.1 | 70 - 72 |

| Allyl Vinyl | -CH=CH₂ | 5.1 - 5.3 | 116 - 118 |

| Allyl Vinyl | -CH=CH₂ | 5.8 - 6.0 | 133 - 135 |

Advanced Mass Spectrometry (MS) for Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying it within reaction mixtures. In electron ionization (EI-MS), the molecule fragments in a predictable manner, creating a unique fingerprint. msu.edu

Key fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen or the carbonyl group. Cleavage next to the ether is common for such compounds. msu.edu

McLafferty Rearrangement: A characteristic fragmentation for aldehydes and ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Formation of Stable Cations: The fragmentation often results in the formation of stable ions. The allyl cation (m/z = 41) is a very common and stable fragment from allyl-containing compounds. nih.govibchem.com

For analyzing complex biological or environmental samples, or for enhancing ionization efficiency, derivatization techniques may be employed prior to MS analysis. nih.govnih.gov

Table 2: Potential EI-MS Fragments of this compound Based on common fragmentation patterns of aldehydes and allyl ethers. msu.edunih.govibchem.com

| m/z | Potential Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 87 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 71 | [C₄H₇O]⁺ | Fragment containing the butanal moiety |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Acylium ion from alpha-cleavage or butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its molecular vibrations. edinst.comspectroscopyonline.com

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. For this compound, the most prominent absorption would be the strong C=O stretch of the aldehyde group, typically found between 1720-1740 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic feature for aldehydes is a pair of medium-intensity C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹. uobabylon.edu.iqopenstax.org Other key absorptions include the C-O-C stretch of the ether linkage around 1100 cm⁻¹ and the C=C stretch of the allyl group near 1645 cm⁻¹. orgchemboulder.comuobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the allyl group would produce a strong signal. In contrast, the C=O stretch, while visible, is typically weaker in Raman spectra than in IR. americanpharmaceuticalreview.com This complementarity makes the combined use of both techniques a powerful approach for unambiguous functional group characterization.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Typical IR Wavenumber (cm⁻¹) | Intensity | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium | ~2820 and ~2720 | Medium |

| Aldehyde | C=O Stretch | 1720 - 1740 openstax.org | Strong | 1720 - 1740 | Weak |

| Allyl | =C-H Stretch | 3010 - 3100 pressbooks.pub | Medium | 3010 - 3100 | Medium |

| Allyl | C=C Stretch | 1640 - 1650 | Medium | 1640 - 1650 | Strong |

| Ether | C-O-C Stretch | 1080 - 1150 uobabylon.edu.iq | Strong | 1080 - 1150 | Weak |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography is essential for separating this compound from reactants, byproducts, and solvents. It is used both analytically to monitor the progress of a reaction and preparatively to obtain the purified compound.

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds like this compound. lbtu.lv When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture, such as the output from a hydroformylation reaction. chromatographyonline.comscirp.org

The selection of the GC column is critical. For polar analytes like aldehydes and ethers, a mid-polar to polar stationary phase is often used to achieve good separation. researchgate.net A common choice would be a column like a ZB-624 or Rtx-624, which is designed for volatile organic compounds. researchgate.netinnovareacademics.in Analysis often involves a temperature gradient to ensure that both low-boiling reactants and higher-boiling products are eluted efficiently. researchgate.net

Table 4: Representative Gas Chromatography (GC) Method for Aldehyde Analysis This table presents a general set of starting conditions; optimization is required for specific applications. researchgate.netinnovareacademics.in

| Parameter | Typical Condition |

|---|---|

| Technique | GC with Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Column | ZB-624, Rtx-624 or similar (mid-polar), 30 m x 0.25 mm ID, 1.4 µm film |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | FID (250 °C) or MS (scan range m/z 35-400) |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both monitoring reaction kinetics and assessing the final purity of a product. bridgewater.edumoravek.com While aldehydes lack a strong chromophore for standard UV detection, they can be analyzed effectively after derivatization. nih.gov